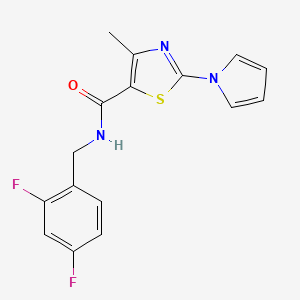

N-(2,4-difluorobenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Description

N-(2,4-Difluorobenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a small-molecule compound featuring a thiazole core substituted with a 4-methyl group, a pyrrole ring at position 2, and a carboxamide moiety linked to a 2,4-difluorobenzyl group. This structural configuration confers unique electronic and steric properties, making it a candidate for therapeutic applications.

Properties

IUPAC Name |

N-[(2,4-difluorophenyl)methyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3OS/c1-10-14(23-16(20-10)21-6-2-3-7-21)15(22)19-9-11-4-5-12(17)8-13(11)18/h2-8H,9H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLLHARNYHWSKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorobenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.

Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction involving a suitable aldehyde and an amine.

Attachment of the Difluorobenzyl Group: The difluorobenzyl group is introduced through a nucleophilic substitution reaction, where a difluorobenzyl halide reacts with the intermediate compound.

Final Coupling: The final step involves coupling the intermediate with a carboxamide group under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorobenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing a nitro group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N-(2,4-difluorobenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

Biological Research: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.

Industrial Applications:

Mechanism of Action

The mechanism by which N-(2,4-difluorobenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and thereby influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

- (E)-N-(2,4-Difluorobenzyl)-1-Alkyl-N-Methyl-2-Oxo-3-(Thiazol-2-ylmethylene)indoline-5-Carboxamide (OCA 10a-l)

- Structural Differences : The oxindole core in OCA derivatives replaces the thiazole-pyrrole system in the target compound. Additionally, OCA derivatives feature a methylene-linked thiazole ring instead of a direct pyrrole substitution .

- Activity : OCA compounds inhibit dengue virus (DENV) NS5 RNA-dependent RNA polymerase (RdRp) with IC₅₀ values ranging from 0.8–5.2 μM, attributed to interactions with the RdRp catalytic site .

- Synthesis : OCA derivatives are synthesized via sequential coupling of indoline-5-carboxylic acid with 2,4-difluorobenzylamine, followed by alkylation and condensation with thiazole aldehydes .

Kinase Inhibitors with Thiazole-Carboxamide Motifs

- Dasatinib (N-(2-Chloro-6-Methylphenyl)-2-[[6-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-Methylpyrimidin-4-yl]Amino]-1,3-Thiazole-5-Carboxamide) Structural Differences: Dasatinib retains the thiazole-carboxamide backbone but incorporates a pyrimidine-piperazine extension instead of the pyrrole and difluorobenzyl groups . Activity: A tyrosine kinase inhibitor (TKI) targeting BCR-ABL and SRC kinases, approved for chronic myeloid leukemia (CML). The chloro-methylphenyl group enhances target specificity .

Pyrazole-Thiazole Hybrids

- 3-(2-(4-Chlorophenyl)-4-Methylthiazol-5-yl)-1-Phenyl-1H-Pyrazole-4-Carboxamide (11a-d)

- Structural Differences : These hybrids feature a pyrazole ring fused to the thiazole-carboxamide system, lacking the difluorobenzyl and pyrrole substituents .

- Activity : Exhibit antimycobacterial activity (MIC = 1–8 μg/mL against M. tuberculosis), with the chlorophenyl group enhancing membrane penetration .

Difluorobenzyl-Containing Anticancer Agents

- SR1988 (1-(2,4-Difluorobenzyl)-2,3-Dimethyl-N-(1-Phenylpropyl)-1H-Indole-5-Carboxamide) Structural Differences: Replaces the thiazole-pyrrole system with an indole core but retains the 2,4-difluorobenzyl group . Activity: A non-acid PPARγ partial agonist (EC₅₀ = 120 nM), demonstrating the role of the difluorobenzyl group in modulating nuclear receptor binding .

Comparative Data Table

Key Structural and Functional Insights

- Role of 2,4-Difluorobenzyl Group : Present in the target compound, OCA derivatives, and SR1988, this group enhances lipophilicity and binding to hydrophobic pockets in targets like RdRp or PPARγ .

- Thiazole vs. Oxindole Cores : Thiazole-based compounds (target, Dasatinib) favor kinase inhibition, while oxindole derivatives (OCA 10a-l) target viral polymerases due to planar aromatic stacking .

Biological Activity

N-(2,4-difluorobenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, with the CAS number 1251602-51-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is and it has a molecular weight of 333.36 g/mol. The structure features a thiazole ring fused with a pyrrole moiety, which is known to influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The following table summarizes key findings related to its cytotoxicity against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.28 | Induces apoptosis via Bax/Bcl-2 ratio alteration |

| HepG2 (Liver) | 9.6 | Cell cycle arrest at G2/M phase |

In vitro studies indicate that this compound exhibits selective cytotoxicity towards cancerous cells over normal cells, as evidenced by increased apoptosis markers such as caspase activation and changes in the Bax/Bcl-2 ratio in treated cells .

The compound's anticancer activity appears to be mediated through several mechanisms:

- Apoptosis Induction : The compound significantly increases the levels of pro-apoptotic proteins while decreasing anti-apoptotic factors.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G2/M phase in MCF-7 cells, leading to inhibited proliferation .

- Targeting Specific Pathways : Studies suggest that it may inhibit specific kinases involved in cancer cell survival and proliferation.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in vivo using tumor-bearing mice models. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are crucial. Current research indicates that it is intended for research purposes only and has not been evaluated for therapeutic applications in humans or animals. Further studies are needed to establish its safety profile and potential side effects .

Future Directions

The ongoing research aims to explore:

- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.

- Combination Therapies : Investigating the efficacy of this compound in combination with other anticancer agents.

- Broader Applications : Exploring its potential beyond oncology, such as antimicrobial or anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.